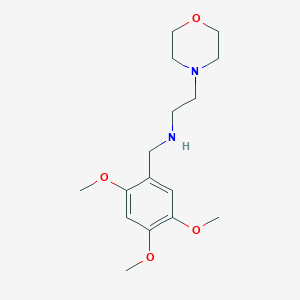SULFANYL]PROPYL})AMINE](/img/structure/B503921.png)
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that features a brominated benzyl group, an ethoxy substituent, and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Bromination: The starting material, 2-ethoxybenzylamine, undergoes bromination to introduce the bromine atom at the 5-position.
Tetrazole Formation: The phenyl group is introduced through a reaction with phenylhydrazine, followed by cyclization to form the tetrazole ring.
Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.
Final Coupling: The brominated benzylamine and the tetrazole-thioether intermediate are coupled under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of [(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine
- N-(5-chloro-2-ethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine
Uniqueness
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The ethoxy group also imparts different electronic and steric properties compared to similar compounds with methoxy or chloro substituents.
Eigenschaften
Molekularformel |
C19H22BrN5OS |
|---|---|
Molekulargewicht |
448.4g/mol |
IUPAC-Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H22BrN5OS/c1-2-26-18-10-9-16(20)13-15(18)14-21-11-6-12-27-19-22-23-24-25(19)17-7-4-3-5-8-17/h3-5,7-10,13,21H,2,6,11-12,14H2,1H3 |
InChI-Schlüssel |
DGVNXPJQJLGDRY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B503838.png)
![2-[([1,1'-Biphenyl]-4-ylmethyl)amino]-1-phenyl-1-propanol](/img/structure/B503839.png)
![1-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B503840.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B503841.png)

![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503844.png)
![4-{[(2,3-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B503848.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503850.png)
![({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B503853.png)
![1-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B503855.png)
![1-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503856.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503858.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503859.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503860.png)
